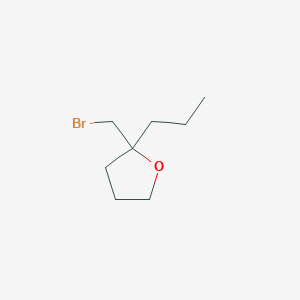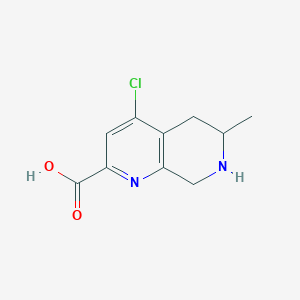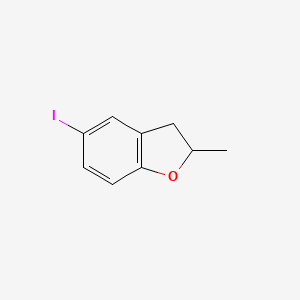![molecular formula C14H28O2Si B13194835 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It is known for its ability to act as both an aldol donor and acceptor, making it a valuable reagent in various stereocontrolled reactions. The compound’s unique structure, featuring a tert-butyldimethylsilyl group, enhances its stability and reactivity in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde typically involves the following steps:
Formation of the tert-butyldimethylsilyl ether: This step involves the reaction of tert-butyldimethylsilyl chloride with an alcohol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at room temperature.
Cyclobutylation: The next step involves the formation of the cyclobutyl ring. This can be achieved through a cycloaddition reaction or by using a cyclobutyl halide in the presence of a strong base.
Introduction of the acetaldehyde group: The final step involves the oxidation of the primary alcohol to form the acetaldehyde group. This can be achieved using mild oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride, imidazole.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is extensively used in synthetic glycobiology. It serves as a key reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . The compound’s ability to act as both an aldol donor and acceptor makes it invaluable in the stereocontrolled production of erythrose and other important intermediates.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in aldol reactions. The tert-butyldimethylsilyl group enhances the stability of the intermediate species formed during these reactions, allowing for greater control over stereochemistry. The molecular targets and pathways involved include various enzymes and proteins that facilitate the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 3-(Tert-butyldimethylsiloxy)propionaldehyde
Uniqueness
2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde is unique due to its cyclobutyl ring structure, which imparts additional steric hindrance and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stereocontrol and stability.
Propiedades
Fórmula molecular |
C14H28O2Si |
|---|---|
Peso molecular |
256.46 g/mol |
Nombre IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]oxy-3,3-dimethylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C14H28O2Si/c1-12(2,3)17(6,7)16-14(8-9-15)10-13(4,5)11-14/h9H,8,10-11H2,1-7H3 |
Clave InChI |
VAPNJVDUXKBVGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(CC=O)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)





![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)



![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)

![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
